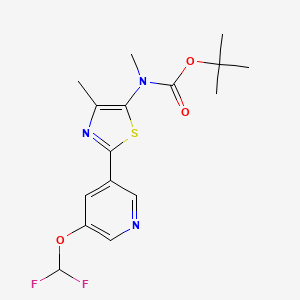
FC(OC=1C=C(C=NC=1)C=1SC(=C(N=1)C)N(C(OC(C)(C)C)=O)C)F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the functional groups present in the molecule, which can give insights into its reactivity.
Synthesis Analysis
The synthesis of a compound involves the processes used to create it. This can include various chemical reactions, purification methods, and yield calculations. The choice of synthesis method can depend on factors like the desired yield, cost-effectiveness, and environmental impact.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include looking at its reactivity with various reagents, its behavior under different conditions (like heat or light), and the products it forms.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and stability. These properties can give insights into how the compound behaves under different conditions.Applications De Recherche Scientifique
Fluorescence Correlation Spectroscopy (FCS)
FCS Technique and Applications Fluorescence Correlation Spectroscopy (FCS) is an experimental technique that uses the statistical analysis of fluorescence fluctuations to decipher dynamic molecular events like diffusion or conformational changes in biomolecules. Initially used to measure the diffusion and binding of ethidium bromide to double-stranded DNA, FCS has expanded its applications significantly with the aid of confocal microscopy. It's now used to characterize dye photochemistry, molecular mobilities, and conformational dynamics of proteins and DNA. FCS offers advantages over other spectroscopic tools by providing high sensitivity and specificity in analyzing molecular interactions and dynamics within complex biological systems (Krichevsky & Bonnet, 2002).
FCS in Intracellular Applications FCS has been adapted for intracellular applications, allowing the quantification of physical parameters that govern cellular mechanisms and dynamics. It enables the determination of local concentrations, mobility coefficients, and reaction rate constants of fluorescently labeled biomolecules at nanomolar concentrations. This adaptation to confocal microscope setups allows for high-resolution spatial analysis, making FCS a powerful tool for biological research, especially when high sensitivity and dynamic resolution are required (Schwille, 2007).
Flow Cytometry (FCM)
MIFlowCyt Standard for FCM Experiments Flow Cytometry (FCM) is another technique widely used across various research domains, including health research and medical diagnostics. The Minimum Information about a Flow Cytometry Experiment (MIFlowCyt) standard specifies the minimum information required to report FCM experiments, aiding in data interpretation and validation. This standard emphasizes the descriptions of specimens, reagents, instrument configurations, and data processing approaches used in FCM experiments, facilitating the understanding and reuse of FCM data (Lee et al., 2008).
FCM in Plant Breeding FCM has found applications in plant breeding, offering rapid and quantitative analysis of cells and subcellular particles. It's used for analyzing nuclear DNA content, which is crucial for understanding growth, development, and function in plants. FCM's ability to provide statistically significant data quickly makes it an essential tool in plant science and industry, facilitating the detection of subpopulations and contributing to the advancement of plant breeding (Ochatt, 2008).
Safety And Hazards
Safety and hazard analysis involves understanding the potential risks associated with handling the compound. This can include its toxicity, flammability, and any precautions that need to be taken while handling it.
Orientations Futures
Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include exploring new synthesis methods, studying its behavior in more detail, or investigating potential uses in fields like medicine or materials science.
Please note that without specific information on the compound, this is a general overview and may not apply in all cases. For a detailed analysis, it would be necessary to have specific information about the compound and access to appropriate resources and expertise. If you have more information about the compound or a specific question, feel free to ask!
Propriétés
IUPAC Name |
tert-butyl N-[2-[5-(difluoromethoxy)pyridin-3-yl]-4-methyl-1,3-thiazol-5-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O3S/c1-9-13(21(5)15(22)24-16(2,3)4)25-12(20-9)10-6-11(8-19-7-10)23-14(17)18/h6-8,14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSXGQARLNWKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CN=C2)OC(F)F)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FC(OC=1C=C(C=NC=1)C=1SC(=C(N=1)C)N(C(OC(C)(C)C)=O)C)F | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(furan-2-yl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2465728.png)
![4-{4-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2465729.png)
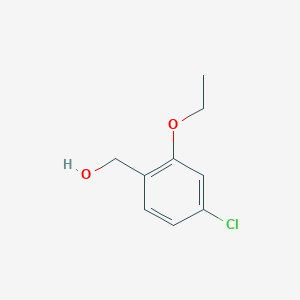
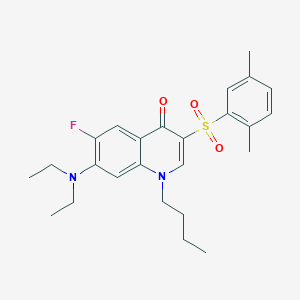
![3-(2-fluorobenzyl)-7-[(1-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2465734.png)
![3-phenethyl-1-propylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2465735.png)
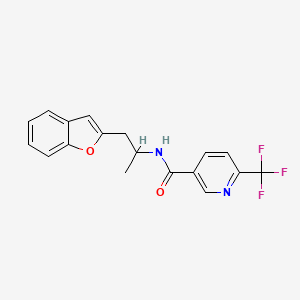
![4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2465740.png)
![4-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]benzonitrile](/img/structure/B2465741.png)
![Ethyl 4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2465742.png)
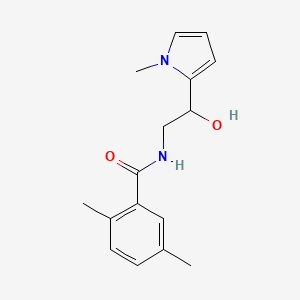
![5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2465745.png)
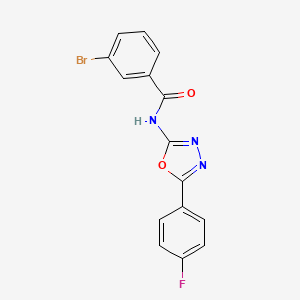
![1,3,4-Oxadiazol-2(3H)-one, 5-(2,6-difluorophenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-](/img/structure/B2465748.png)